1-(6-(Diethylamino)-4-methylpyridin-3-yl)propan-1-ol
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Overview
Description
1-(6-(Diethylamino)-4-methylpyridin-3-yl)propan-1-ol is a chemical compound with a complex structure that includes a pyridine ring substituted with a diethylamino group and a methyl group, along with a propanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(Diethylamino)-4-methylpyridin-3-yl)propan-1-ol typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylpyridine with diethylamine, followed by the addition of a propanol group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(6-(Diethylamino)-4-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while reduction can produce various alcohol derivatives.
Scientific Research Applications
1-(6-(Diethylamino)-4-methylpyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-(Diethylamino)-4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The diethylamino group can interact with various receptors or enzymes, influencing biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Propanol: A primary alcohol with similar structural features but lacks the pyridine ring and diethylamino group.
3-Diethylamino-1-propanol: Similar in structure but with different substitution patterns on the pyridine ring.
Uniqueness
1-(6-(Diethylamino)-4-methylpyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a diethylamino group and a propanol side chain makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C13H22N2O |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-[6-(diethylamino)-4-methylpyridin-3-yl]propan-1-ol |
InChI |
InChI=1S/C13H22N2O/c1-5-12(16)11-9-14-13(8-10(11)4)15(6-2)7-3/h8-9,12,16H,5-7H2,1-4H3 |
InChI Key |
FKCTZEVGPNDVAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C=C1C)N(CC)CC)O |
Origin of Product |
United States |
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